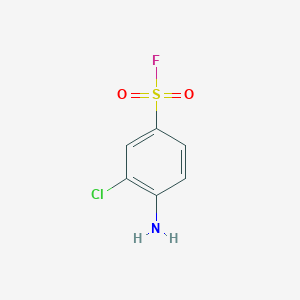

4-Amino-3-chlorobenzenesulfonyl fluoride

Description

Properties

IUPAC Name |

4-amino-3-chlorobenzenesulfonyl fluoride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClFNO2S/c7-5-3-4(12(8,10)11)1-2-6(5)9/h1-3H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYRUUCYNAXPEBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)F)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClFNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60300396 | |

| Record name | 4-Amino-3-chlorobenzenesulfonyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60300396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1996-51-6 | |

| Record name | 1996-51-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=136586 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Amino-3-chlorobenzenesulfonyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60300396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis route for 4-Amino-3-chlorobenzenesulfonyl fluoride

An In-depth Technical Guide to the Synthesis of 4-Amino-3-chlorobenzenesulfonyl Fluoride

Introduction

This compound is a valuable and highly functionalized aromatic compound, serving as a critical building block in the synthesis of various pharmaceutical agents and agrochemicals. Its unique structure, featuring a nucleophilic amino group, an electrophilic sulfonyl fluoride moiety, and a chlorinated phenyl ring, allows for diverse chemical transformations. The sulfonyl fluoride group, in particular, has gained significant attention as a stable and versatile functional group, notably for its application in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, a powerful tool for drug discovery and chemical biology.[1]

This guide provides a comprehensive overview of the primary synthetic routes to this compound. As a senior application scientist, this document moves beyond simple procedural lists to explore the underlying chemical principles, the rationale behind methodological choices, and the practical considerations for successful synthesis. We will detail two robust pathways: a classical multi-step approach involving a halogen exchange reaction and a more modern, convergent strategy utilizing a Sandmeyer-type transformation.

Part 1: Retrosynthetic Analysis

A retrosynthetic analysis of the target molecule reveals two logical disconnection strategies. The first approach involves disconnecting the S-F bond, suggesting a late-stage fluorination of a sulfonyl chloride precursor. This precursor can be traced back to a simpler starting material like 2-chloroaniline through chlorosulfonation and protection/deprotection steps. The second strategy involves disconnecting the C-S bond, pointing towards a Sandmeyer-type reaction where a diazonium salt, derived from an appropriate aniline, is converted directly to the sulfonyl fluoride.

Caption: Retrosynthetic analysis of this compound.

Part 2: The Classical Pathway via Halogen Exchange

This well-established, linear synthesis is arguably the most common and reliable method for producing the target compound. It proceeds through four distinct stages: protection of the amine, chlorosulfonation, halogen exchange, and final deprotection.

Workflow for the Classical Pathway

Caption: Stepwise workflow for the classical synthesis route.

Step 1: Amine Protection (Acetylation)

Causality: The initial and critical step is the protection of the amino group of 2-chloroaniline. The free amino group is reactive towards chlorosulfonic acid, leading to undesired side reactions and potential polymerization. Acetylation converts the highly activating -NH₂ group into a moderately activating -NHCOCH₃ group. This not only prevents side reactions but also enhances the para-directing effect, ensuring high regioselectivity in the subsequent electrophilic substitution.[2]

Experimental Protocol:

-

To a stirred solution of 2-chloroaniline (1.0 eq) in a suitable solvent (e.g., acetic acid or an inert solvent like dichloromethane), add acetic anhydride (1.1 eq) dropwise.

-

Maintain the temperature below 30°C during the addition.

-

After the addition is complete, stir the mixture at room temperature for 1-2 hours until the reaction is complete (monitored by TLC).

-

Pour the reaction mixture into cold water to precipitate the product, N-(2-chlorophenyl)acetamide.

-

Filter the solid, wash thoroughly with water until neutral, and dry under vacuum.

Step 2: Chlorosulfonation

Causality: This step introduces the sulfonyl group onto the aromatic ring via electrophilic aromatic substitution. Chlorosulfonic acid serves as both the reactant and the solvent. The acetamido group is an ortho, para-director. Due to steric hindrance from the adjacent chlorine atom, the bulky chlorosulfonyl group (-SO₂Cl) is directed almost exclusively to the para position relative to the acetamido group.[3]

Experimental Protocol:

-

In a flask equipped with a mechanical stirrer and a gas outlet to scrub HCl, cool an excess of chlorosulfonic acid (approx. 4-5 eq) to 10-15°C.[3]

-

Slowly add N-(2-chlorophenyl)acetamide (1.0 eq) in portions, ensuring the temperature does not exceed 20°C. Significant HCl gas is evolved.

-

Once the addition is complete, heat the mixture to 60-70°C and maintain for 2-3 hours to drive the reaction to completion.[3][4]

-

Carefully pour the cooled reaction mixture onto crushed ice with vigorous stirring. This decomposes the excess chlorosulfonic acid.

-

The solid product, 4-acetamido-3-chlorobenzenesulfonyl chloride, precipitates out.

-

Filter the precipitate, wash extensively with cold water, and dry thoroughly.

| Parameter | Condition | Rationale |

| Reagent | Chlorosulfonic Acid | Acts as both sulfonating agent and solvent.[3] |

| Temperature | 60-70°C | Ensures complete reaction and formation of the sulfonyl chloride. |

| Work-up | Quenching on ice | Safely decomposes excess reagent and precipitates the product. |

| Typical Yield | 75-85% | High yield due to strong directing effects of substituents.[3] |

Step 3: Halogen Exchange to Synthesize the Sulfonyl Fluoride

Causality: The conversion of the sulfonyl chloride to the more stable sulfonyl fluoride is a nucleophilic substitution reaction at the sulfur center. The fluoride ion (F⁻) acts as the nucleophile, displacing the chloride ion. This reaction is highly efficient and is a cornerstone for accessing sulfonyl fluorides. Various fluoride sources can be employed, with potassium fluoride (KF) or potassium bifluoride (KHF₂) being common choices.[5][6] The use of a phase-transfer catalyst, such as 18-crown-6, can significantly accelerate the reaction by creating a "naked" fluoride anion in aprotic solvents like acetonitrile, enhancing its nucleophilicity.[6]

Experimental Protocol:

-

Dissolve 4-acetamido-3-chlorobenzenesulfonyl chloride (1.0 eq) in a dry aprotic solvent such as acetonitrile.

-

Add an excess of spray-dried potassium fluoride (approx. 3-4 eq) and a catalytic amount of 18-crown-6 ether (0.05 eq).[5]

-

Stir the suspension vigorously at room temperature or with gentle heating (e.g., 40-50°C) for several hours until the starting material is consumed (monitored by TLC or ¹⁹F NMR).

-

Filter the reaction mixture to remove inorganic salts.

-

Evaporate the solvent under reduced pressure to obtain the crude 4-acetamido-3-chlorobenzenesulfonyl fluoride. The product can be purified by recrystallization if necessary.

Step 4: Deprotection via Hydrolysis

Causality: The final step is the removal of the acetyl protecting group to unveil the primary amino functionality. This is typically achieved by acid-catalyzed hydrolysis. Under acidic conditions, the carbonyl oxygen of the amide is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water, leading to the cleavage of the amide bond.

Experimental Protocol:

-

Suspend the crude 4-acetamido-3-chlorobenzenesulfonyl fluoride in a mixture of ethanol and concentrated hydrochloric acid.

-

Heat the mixture to reflux and maintain for 1-2 hours.

-

Monitor the reaction for the disappearance of the starting material.

-

Cool the solution and carefully neutralize with a base (e.g., aqueous sodium bicarbonate or sodium hydroxide) to precipitate the final product.

-

Filter the solid this compound, wash with water, and dry.

Part 3: Modern Synthesis via Sandmeyer-Type Fluorosulfonylation

Recent advances in synthetic methodology have enabled more convergent routes to arylsulfonyl fluorides. The Sandmeyer reaction, a classic transformation of aryl diazonium salts, has been adapted for fluorosulfonylation.[7][8] This approach allows for the direct installation of the -SO₂F group, potentially reducing the number of synthetic steps.

Causality: This reaction proceeds via a radical mechanism.[7] The aniline precursor is first converted to a diazonium salt using nitrous acid. This salt can then be transformed into an aryl radical. In a copper-free variant, this radical is trapped by a sulfur dioxide surrogate (like Na₂S₂O₅) to form an arylsulfonyl radical. This intermediate is then captured by a fluorine source (such as Selectfluor) to yield the final arylsulfonyl fluoride.[9][10]

Mechanism of Sandmeyer Fluorosulfonylation

Caption: General mechanism for Sandmeyer-type fluorosulfonylation.

Experimental Protocol (One-Pot from Amine):

-

Dissolve the starting aniline, 4-amino-3-chlorobenzenesulfonamide (1.0 eq), in a mixture of acetonitrile and water.[11]

-

Cool the solution to 0°C in an ice bath.

-

Add an aqueous solution of sodium nitrite (1.2 eq) dropwise to form the diazonium salt in situ. Stir for 30 minutes.

-

In a separate flask, prepare a solution of sodium metabisulfite (Na₂S₂O₅, 2.0 eq) as the SO₂ source and Selectfluor (1.5 eq) as the fluorine source in a similar solvent mixture.[9]

-

Slowly add the freshly prepared diazonium salt solution to the fluorosulfonylation mixture at 0°C.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Upon completion, perform an aqueous work-up by extracting the product into an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield this compound.

Conclusion

The synthesis of this compound can be effectively achieved through two primary strategies. The classical pathway, involving protection, chlorosulfonation, halogen exchange, and deprotection, is a highly reliable and scalable method rooted in fundamental organic reactions. While linear and multi-step, it offers high yields and predictability. In contrast, the modern Sandmeyer-type fluorosulfonylation presents a more convergent and elegant solution, allowing for the direct conversion of an amino group to the desired sulfonyl fluoride. The choice between these routes will depend on the specific needs of the researcher, considering factors such as scale, availability of starting materials, and tolerance for handling potentially unstable diazonium intermediates. Both pathways provide robust and validated access to this important chemical building block for the advancement of pharmaceutical and materials science.

References

-

Bianchi, M., et al. (1977). A simple method for the synthesis of sulfonyl fluorides using 18-crown-6 ether and potassium fluoride. Journal of Organic Chemistry. Available at: [Link]

-

Sharpless, K. B., et al. (2014). SuFEx Click Chemistry: A Decade of Progress. Angewandte Chemie International Edition. Available at: [Link]

-

Cornella, J., et al. (2019). Synthesis of Sulfonyl Fluorides from Sulfonamides. Angewandte Chemie International Edition. Available at: [Link]

-

Qin, H. L., & Sun, J. (2018). Facile synthesis of sulfonyl fluorides from sulfonic acids. Organic & Biomolecular Chemistry. Available at: [Link]

-

MDPI. (2022). Synthetic Routes to Arylsulfonyl Fluorides. Catalysts. Available at: [Link]

-

Hu, J., et al. (2022). N-Tosyl-4-chlorobenzenesulfonimidoyl Fluoride (SulfoxFluor): Direct Imidation of Sulfinyl Chlorides with Chloramine T Trihydrate. Organic Process Research & Development. Available at: [Link]

-

Wikipedia. (2024). Sandmeyer reaction. Available at: [Link]

-

Hoechst Aktiengesellschaft. (1991). Process for the preparation of aromatic sulfonyl chlorides. Justia Patents. Available at: [Link]

-

Organic Chemistry Portal. (2021). Sandmeyer Reaction. Available at: [Link]

-

PrepChem. (2023). Synthesis of 4-aminobenzenesulfonamide. Available at: [Link]

-

NIH National Center for Biotechnology Information. (2019). Recent trends in the chemistry of Sandmeyer reaction: a review. PMC. Available at: [Link]

-

Zhong, T., et al. (2020). Copper-free Sandmeyer-type Reaction for the Synthesis of Sulfonyl Fluorides. Organic Letters. Available at: [Link]

-

ResearchGate. (2011). An alternative synthetic process of p-acetaminobenzenesulfonyl chloride through combined chlorosulfonation by HCl. Available at: [Link]

-

Organic Syntheses. (2024). Diazotization Procedure. Available at: [Link]

-

PrepChem. (2023). Synthesis of 4-chlorobenzenesulfonyl chloride. Available at: [Link]

- Google Patents. (1982). Preparation of fluorobenzenesulfonyl fluorides by exchange fluorination.

-

PubChem. (2024). 4-Amino-3-chlorobenzenesulfonamide. Available at: [Link]

-

ResearchGate. (2020). Copper-free Sandmeyer-type Reaction for the Synthesis of Sulfonyl Fluorides. Available at: [Link]

-

Organic Syntheses. (2024). Sulfanilyl chloride, N-acetyl-. Available at: [Link]

- Google Patents. (2016). Processes for the diazotization of 2,5-dichloroanilines.

-

Organic Syntheses. (1941). p-ACETAMINOBENZENESULFONYL CHLORIDE. Organic Syntheses, Coll. Vol. 1, p. 8. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. patents.justia.com [patents.justia.com]

- 5. Synthetic Routes to Arylsulfonyl Fluorides [mdpi.com]

- 6. Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry [ccspublishing.org.cn]

- 7. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 8. Sandmeyer Reaction [organic-chemistry.org]

- 9. Copper-free Sandmeyer-type Reaction for the Synthesis of Sulfonyl Fluorides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. 4-Amino-3-chlorobenzenesulfonamide | C6H7ClN2O2S | CID 1502014 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Properties of 3-Amino-4-chlorobenzenesulfonyl Fluoride

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Privileged Scaffold in Covalent Drug Discovery

In the landscape of modern medicinal chemistry, the pursuit of highly selective and potent therapeutic agents has led to a renaissance in the field of covalent inhibitors. Among the arsenal of electrophilic warheads available to drug designers, the sulfonyl fluoride moiety has emerged as a particularly versatile and privileged functional group. Its unique combination of stability and tunable reactivity allows for the precise targeting of nucleophilic amino acid residues within protein active sites, offering a pathway to durable and effective pharmacological intervention.

This technical guide focuses on a key exemplar of this class: 3-Amino-4-chlorobenzenesulfonyl fluoride (CAS Number: 368-72-9) . This molecule, possessing a strategically substituted aromatic ring, serves as a valuable building block and a powerful chemical probe in the development of novel therapeutics, particularly in the realm of kinase inhibitors. As a Senior Application Scientist, this guide is intended to provide not just a compilation of data, but a cohesive narrative that explains the "why" behind the chemical properties and experimental choices, empowering researchers to leverage the full potential of this important scaffold.

Section 1: Core Physicochemical and Spectroscopic Profile

A thorough understanding of a molecule's fundamental properties is the bedrock of its successful application in research and development. This section details the key physicochemical and spectroscopic data for 3-Amino-4-chlorobenzenesulfonyl fluoride.

Structural and General Properties

| Property | Value | Source(s) |

| IUPAC Name | 3-amino-4-chlorobenzenesulfonyl fluoride | [1][2] |

| CAS Number | 368-72-9 | [1][2][3] |

| Molecular Formula | C₆H₅ClFNO₂S | [1][2][3] |

| Molecular Weight | 209.63 g/mol | [3] |

| Appearance | Light brown-yellow to brown crystalline powder | [4] |

| Melting Point | 64-67 °C | [4] |

| Boiling Point | 139.8 °C (estimated) | [4] |

| Density | 1.482 g/cm³ (estimate) | |

| Refractive Index | 1.6000 (estimate) | |

| LogP | 1.76 | [3] |

Note on Isomerism: It is crucial to distinguish 3-Amino-4-chlorobenzenesulfonyl fluoride (CAS: 368-72-9) from its regioisomer, 4-Amino-3-chlorobenzenesulfonyl fluoride. The positioning of the amino and chloro substituents significantly influences the electronic properties and reactivity of the molecule.

Spectroscopic Data

Spectroscopic analysis is indispensable for the unambiguous identification and characterization of 3-Amino-4-chlorobenzenesulfonyl fluoride.

1.2.1. Mass Spectrometry

The mass spectrum of 3-Amino-4-chlorobenzenesulfonyl fluoride provides definitive confirmation of its molecular weight. The electron ionization mass spectrum is available in the NIST WebBook.[5]

1.2.2. Infrared (IR) Spectroscopy

The infrared spectrum reveals the presence of key functional groups within the molecule. The IR spectrum for 3-Amino-4-chlorobenzenesulfonyl fluoride is also available in the NIST WebBook.[5] Expected characteristic absorption bands include:

-

N-H stretching of the primary amine (around 3300-3500 cm⁻¹)

-

S=O stretching of the sulfonyl group (asymmetric and symmetric stretches, typically in the regions of 1300-1400 cm⁻¹ and 1100-1200 cm⁻¹, respectively)

-

S-F stretching (around 700-800 cm⁻¹)

-

C-Cl stretching (in the fingerprint region)

-

Aromatic C-H and C=C stretching

1.2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The aromatic region would display a complex splitting pattern for the three protons on the benzene ring, influenced by their relative positions and coupling to each other and potentially to the fluorine atom. The protons of the amino group would likely appear as a broad singlet.

-

¹³C NMR: The spectrum would show six distinct signals for the aromatic carbons, with their chemical shifts influenced by the electron-donating amino group and the electron-withdrawing chloro and sulfonyl fluoride groups.

-

¹⁹F NMR: A single resonance is expected for the fluorine atom of the sulfonyl fluoride group. The chemical shift of this fluorine is highly sensitive to its electronic environment.[6] For benzenesulfonyl fluoride, the ¹⁹F chemical shift is approximately +65.5 ppm relative to CCl₃F. The substituents on the aromatic ring of 3-Amino-4-chlorobenzenesulfonyl fluoride will cause a deviation from this value.

Section 2: Synthesis and Reactivity

The synthetic accessibility and predictable reactivity of 3-Amino-4-chlorobenzenesulfonyl fluoride are central to its utility as a chemical tool.

Synthetic Pathway

A plausible and commonly employed synthetic route to 3-Amino-4-chlorobenzenesulfonyl fluoride involves a two-step process starting from 4-chloro-3-nitrobenzenesulfonyl chloride.

Caption: Synthetic route to 3-Amino-4-chlorobenzenesulfonyl fluoride.

Experimental Protocol: Synthesis of 3-Amino-4-chlorobenzenesulfonyl fluoride (Illustrative)

Disclaimer: This is a generalized protocol and should be adapted and optimized based on laboratory conditions and safety assessments.

Step 1: Fluorination of 4-Chloro-3-nitrobenzenesulfonyl chloride

-

To a stirred suspension of anhydrous potassium fluoride (x equivalents) in a suitable aprotic polar solvent (e.g., sulfolane or acetonitrile), add 4-chloro-3-nitrobenzenesulfonyl chloride (1 equivalent).

-

Heat the reaction mixture to an appropriate temperature (e.g., 100-160°C) and monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS).[7]

-

Upon completion, cool the reaction mixture and filter to remove inorganic salts.

-

Remove the solvent under reduced pressure. The crude 4-chloro-3-nitrobenzenesulfonyl fluoride can be purified by distillation or crystallization, or used directly in the next step.

Step 2: Reduction of the Nitro Group

-

Dissolve the crude 4-chloro-3-nitrobenzenesulfonyl fluoride in a suitable solvent (e.g., ethanol or ethyl acetate).

-

Add a reducing agent. Common methods include:

-

Tin(II) chloride: Add a solution of SnCl₂ in concentrated HCl and stir at room temperature or with gentle heating.

-

Catalytic Hydrogenation: Use a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere.

-

-

Monitor the reaction until the starting material is consumed.

-

Work-up the reaction mixture. For the SnCl₂ reduction, this typically involves neutralization with a base (e.g., NaOH or NaHCO₃) and extraction with an organic solvent. For catalytic hydrogenation, the catalyst is removed by filtration.

-

Purify the crude 3-Amino-4-chlorobenzenesulfonyl fluoride by crystallization or column chromatography.

Reactivity Profile: The Sulfonyl Fluoride Warhead

The chemical behavior of 3-Amino-4-chlorobenzenesulfonyl fluoride is dominated by the reactivity of the sulfonyl fluoride group, which acts as an electrophilic "warhead." This moiety is relatively stable in aqueous media but can be activated within the microenvironment of a protein binding site to react with nucleophilic amino acid residues.

Caption: Covalent modification of a protein by 3-Amino-4-chlorobenzenesulfonyl fluoride.

The reactivity of the sulfonyl fluoride is significantly influenced by the electronic nature of the substituents on the aromatic ring. The electron-donating amino group and the electron-withdrawing chloro group in 3-Amino-4-chlorobenzenesulfonyl fluoride modulate the electrophilicity of the sulfur atom, thereby fine-tuning its reactivity profile.

Reaction with Primary Amines: A Model for Lysine Reactivity

The reaction with primary amines to form stable sulfonamides is a key transformation and serves as a model for the covalent modification of lysine residues in proteins.

Experimental Protocol: Reaction with a Primary Amine (Illustrative)

-

Dissolve 3-Amino-4-chlorobenzenesulfonyl fluoride (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or THF).

-

Add the primary amine (1-1.2 equivalents) and a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine, 1.5 equivalents) to the solution.

-

Stir the reaction mixture at room temperature and monitor its progress by TLC.

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting sulfonamide by crystallization or column chromatography.

Section 3: Applications in Drug Discovery and Chemical Biology

The unique properties of 3-Amino-4-chlorobenzenesulfonyl fluoride make it a valuable tool for researchers in drug discovery and chemical biology.

Covalent Kinase Inhibitors

Protein kinases are a major class of drug targets, particularly in oncology. The development of covalent kinase inhibitors offers advantages in terms of potency and duration of action. The sulfonyl fluoride moiety is well-suited for targeting conserved nucleophilic residues in the ATP-binding site of kinases, most notably a conserved lysine residue.[8]

The 3-amino-4-chlorophenyl scaffold can be elaborated with various functionalities to achieve selective binding to the target kinase. The sulfonyl fluoride then acts as a warhead to form a covalent bond with a nearby lysine or tyrosine, leading to irreversible inhibition.[8][9] For instance, sulfonyl fluoride-based probes have been successfully used to profile the kinome in living cells, demonstrating their ability to covalently modify the catalytic lysine in numerous kinases.[8]

Chemical Probes for Target Identification and Validation

The ability to form stable covalent adducts makes sulfonyl fluoride-containing molecules excellent chemical probes. By incorporating a reporter tag (e.g., a biotin or a fluorescent dye) into a molecule derived from 3-Amino-4-chlorobenzenesulfonyl fluoride, researchers can identify the protein targets of a bioactive compound through techniques such as affinity chromatography and mass spectrometry-based proteomics.

Section 4: Safety and Handling

As with any reactive chemical, proper safety precautions must be observed when handling 3-Amino-4-chlorobenzenesulfonyl fluoride.

-

Hazard Classification: This compound is classified as corrosive.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and bases.

Conclusion: A Versatile Tool for Covalent Targeting

3-Amino-4-chlorobenzenesulfonyl fluoride represents a powerful and versatile scaffold in the field of covalent drug discovery. Its well-defined chemical properties, predictable reactivity, and synthetic tractability make it an invaluable tool for medicinal chemists and chemical biologists. By understanding the principles outlined in this guide, researchers can effectively utilize this compound to design and synthesize novel covalent inhibitors and chemical probes to explore complex biological systems and develop next-generation therapeutics.

References

- Mukherjee, H., et al. (2021). Shifting from covalent targeting of a tyrosine in JAK3 to a lysine in MK2. RSC Chemical Biology.

- SIELC Technologies. (2018, February 16). 3-Amino-4-chlorobenzenesulphonyl fluoride.

- Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 6(5), 2650–2659.

- Zhao, Q., et al. (2017). Broad-Spectrum Kinase Profiling in Live Cells with Lysine-Targeted Sulfonyl Fluoride Probes. Journal of the American Chemical Society, 139(2), 680–685.

- Chemsigma. (n.d.). 3-AMINO-4-CHLOROBENZENESULFONYL FLUORIDE [368-72-9].

- NMR Facility, UCSB Chemistry and Biochemistry. (n.d.). 19F Chemical Shifts and Coupling Constants.

- Di-meta-Substituted Fluorinated Benzenesulfonamides as Potent and Selective Anticancer Inhibitors of Carbonic Anhydrase IX and XII. (2025, August 20). Journal of Medicinal Chemistry.

- Enamine. (n.d.). N-(benzenesulfonyl)-N-fluorobenzenesulfonamide.

- Solubility of Things. (n.d.). Benzenesulfonyl chloride.

- Google Patents. (n.d.).

- Liu, R., et al. (2022). Chlorobenzenesulfonimidoyl Fluoride (SulfoxFluor): Direct Imidation of Sulfinyl Chlorides with Chloramine-T Trihydrate. Organic Process Research & Development, 26(2), 380-386.

- Izawa, K., et al. (2020). Applications of fluorine-containing amino acids for drug design. European Journal of Medicinal Chemistry, 186, 111826.

- Sigma-Aldrich. (n.d.). Benzenesulfonyl fluoride 99% 368-43-4.

- SIELC Technologies. (2018, February 16). 3-Amino-4-chlorobenzenesulphonyl fluoride.

- Chemsigma. (n.d.). 3-AMINO-4-CHLOROBENZENESULFONYL FLUORIDE [368-72-9].

- NIST. (n.d.). 3-Amino-4-chlorobenzenesulfonyl fluoride. In NIST Chemistry WebBook.

Sources

- 1. 3-Amino-4-chlorobenzenesulphonyl fluoride | SIELC Technologies [sielc.com]

- 2. 3-AMINO-4-CHLOROBENZENESULFONYL FLUORIDE [368-72-9] | Chemsigma [chemsigma.com]

- 3. chimia.ch [chimia.ch]

- 4. Arylfluorosulfate‐Based Electrophiles for Covalent Protein Labeling: A New Addition to the Arsenal - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 3-AMINO-4-METHYLBENZENESULFONYL FLUORIDE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. US4369145A - Preparation of fluorobenzenesulfonyl fluorides by exchange fluorination - Google Patents [patents.google.com]

- 8. Broad-Spectrum Kinase Profiling in Live Cells with Lysine-Targeted Sulfonyl Fluoride Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Sulfonyl fluorides as privileged warheads in chemical biology - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the NMR Spectral Data of 4-Amino-3-chlorobenzenesulfonyl Fluoride

This guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR) spectral data for 4-Amino-3-chlorobenzenesulfonyl fluoride (CAS 1996-51-6). Designed for researchers, scientists, and professionals in drug development, this document synthesizes foundational NMR principles with data from analogous compounds to offer a comprehensive interpretation of the ¹H, ¹³C, and ¹⁹F NMR spectra.

Introduction: The Structural Significance of this compound

This compound is a substituted aromatic compound of interest in medicinal chemistry and chemical biology. Its utility often stems from the reactive sulfonyl fluoride moiety, which can covalently modify target proteins, making it a valuable scaffold for designing chemical probes and therapeutic agents. A thorough structural characterization is paramount for its application, and high-resolution NMR spectroscopy is the primary tool for elucidating its molecular structure in solution.

This guide will detail the predicted NMR spectra based on an analysis of substituent effects and established spectroscopic data for related molecules. We will explore the causal relationships behind the expected chemical shifts and coupling patterns, providing a robust framework for researchers working with this and similar compounds.

Experimental Protocol for NMR Data Acquisition

To ensure high-quality, reproducible NMR data for this compound, a standardized experimental protocol is essential. The following methodology represents a field-proven approach for acquiring ¹H, ¹³C, and ¹⁹F NMR spectra.

2.1. Sample Preparation

-

Solvent Selection : Deuterated chloroform (CDCl₃) is a suitable initial choice due to its ability to dissolve a wide range of organic compounds and its relatively simple solvent signal. For compounds with limited solubility, deuterated dimethyl sulfoxide (DMSO-d₆) is a common alternative.

-

Concentration : Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of the deuterated solvent.

-

Internal Standard : Add a small amount of tetramethylsilane (TMS) to the CDCl₃ solution to serve as an internal reference for ¹H and ¹³C NMR spectra (δ = 0.00 ppm). For ¹⁹F NMR, trichlorofluoromethane (CFCl₃) is the standard reference (δ = 0.00 ppm), though it is often referenced externally or relative to a known secondary standard.

2.2. Spectrometer Parameters

-

Instrument : A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

-

¹H NMR :

-

Pulse Program : Standard single-pulse experiment.

-

Spectral Width : Approximately 12-16 ppm.

-

Acquisition Time : 2-4 seconds.

-

Relaxation Delay : 1-5 seconds.

-

Number of Scans : 8-16, depending on the sample concentration.

-

-

¹³C NMR :

-

Pulse Program : Proton-decoupled single-pulse experiment (e.g., zgpg30).

-

Spectral Width : Approximately 200-220 ppm.

-

Acquisition Time : 1-2 seconds.

-

Relaxation Delay : 2 seconds.

-

Number of Scans : 1024 or more to achieve an adequate signal-to-noise ratio.

-

-

¹⁹F NMR :

Predicted NMR Spectra and Interpretation

The following sections provide a detailed prediction and interpretation of the ¹H, ¹³C, and ¹⁹F NMR spectra of this compound. The analysis is grounded in the electronic effects of the substituents on the aromatic ring.

The amino (-NH₂) group is a strong electron-donating group (EDG) through resonance and moderately deactivating through induction. The chloro (-Cl) group is electron-withdrawing through induction but weakly donating through resonance. The sulfonyl fluoride (-SO₂F) group is a strong electron-withdrawing group (EWG) through both induction and resonance. These competing effects determine the final chemical shifts and coupling patterns of the aromatic protons and carbons.

Predicted ¹H NMR Spectrum

The aromatic region of the ¹H NMR spectrum (typically δ 6.5-8.5 ppm) will display signals for the three protons on the benzene ring.[3][4] The substitution pattern (1,2,4-trisubstituted) will result in a complex splitting pattern, likely an AMX or ABX system, where each proton appears as a distinct multiplet.

-

H-5 : This proton is ortho to the strong electron-donating amino group and meta to the electron-withdrawing chloro and sulfonyl fluoride groups. The shielding effect of the amino group is expected to shift this proton significantly upfield. It will appear as a doublet of doublets due to coupling with H-6 (ortho coupling, J ≈ 8-9 Hz) and H-2 (meta coupling, J ≈ 2-3 Hz). Predicted chemical shift: ~6.8-7.0 ppm.

-

H-6 : This proton is meta to the amino group and ortho to the sulfonyl fluoride group. The strong deshielding from the adjacent sulfonyl fluoride group will shift this proton downfield. It will appear as a doublet due to ortho coupling with H-5 (J ≈ 8-9 Hz). Predicted chemical shift: ~7.6-7.8 ppm.

-

H-2 : This proton is ortho to the chloro group and meta to the amino and sulfonyl fluoride groups. The deshielding effects of the chloro and sulfonyl fluoride groups will shift this proton downfield. It will appear as a doublet due to meta coupling with H-5 (J ≈ 2-3 Hz). Predicted chemical shift: ~7.8-8.0 ppm.

-

-NH₂ Protons : The two protons of the amino group will likely appear as a broad singlet due to quadrupole broadening and exchange with trace amounts of water. The chemical shift can vary depending on the solvent and concentration. Predicted chemical shift: ~4.0-5.0 ppm.

Caption: Predicted ¹H NMR couplings for this compound.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will show six distinct signals for the aromatic carbons, as there is no plane of symmetry in the molecule.[4] The chemical shifts are influenced by the attached substituents.

-

C-1 (C-SO₂F) : This carbon is directly attached to the strongly electron-withdrawing sulfonyl fluoride group and will be significantly deshielded. It may also show coupling to the fluorine atom. Predicted chemical shift: ~135-140 ppm.

-

C-4 (C-NH₂) : Attached to the electron-donating amino group, this carbon will be shielded and shifted upfield compared to unsubstituted benzene (128.5 ppm). Predicted chemical shift: ~145-150 ppm.

-

C-3 (C-Cl) : The carbon bearing the chlorine atom will be deshielded due to the electronegativity of chlorine. Predicted chemical shift: ~120-125 ppm.

-

C-2 : This carbon is ortho to the chloro and sulfonyl fluoride groups and will be deshielded. Predicted chemical shift: ~130-135 ppm.

-

C-5 : Being ortho to the amino group, this carbon will be significantly shielded. Predicted chemical shift: ~115-120 ppm.

-

C-6 : This carbon is ortho to the sulfonyl fluoride group and meta to the amino group, leading to a downfield shift. Predicted chemical shift: ~128-132 ppm.

Predicted ¹⁹F NMR Spectrum

The ¹⁹F NMR spectrum is a powerful tool for identifying fluorine-containing compounds due to its high sensitivity and wide chemical shift range.[1] For this compound, a single signal is expected for the fluorine atom in the sulfonyl fluoride group.

-

-SO₂F : The chemical shift of sulfonyl fluorides is typically found in the downfield region relative to CFCl₃. For benzenesulfonyl fluoride, the chemical shift is around +65 ppm.[2] The substituents on the ring will have a minor effect on this value. Predicted chemical shift: ~+63 to +68 ppm. This signal may appear as a triplet due to coupling with the two ortho protons (H-2 and H-6), although this coupling is not always resolved.

Summary of Predicted NMR Data

The following table summarizes the predicted NMR spectral data for this compound.

| Nucleus | Position | Predicted Chemical Shift (δ, ppm) | Splitting Pattern | Coupling Constants (J, Hz) |

| ¹H | H-5 | 6.8 - 7.0 | dd | J(H5-H6) ≈ 8-9, J(H5-H2) ≈ 2-3 |

| H-6 | 7.6 - 7.8 | d | J(H6-H5) ≈ 8-9 | |

| H-2 | 7.8 - 8.0 | d | J(H2-H5) ≈ 2-3 | |

| -NH₂ | 4.0 - 5.0 | br s | - | |

| ¹³C | C-1 | 135 - 140 | s (or d) | - |

| C-2 | 130 - 135 | s | - | |

| C-3 | 120 - 125 | s | - | |

| C-4 | 145 - 150 | s | - | |

| C-5 | 115 - 120 | s | - | |

| C-6 | 128 - 132 | s | - | |

| ¹⁹F | -SO₂F | +63 to +68 | s (or t) | - |

digraph "NMR_Workflow" { graph [rankdir="LR"]; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];subgraph "cluster_Preparation" { label = "Sample Preparation"; style=filled; color="#E8F0FE"; "Dissolve" [label="Dissolve 5-10 mg\nin 0.6 mL CDCl3"]; "Add_TMS" [label="Add TMS\n(Internal Standard)"]; "Dissolve" -> "Add_TMS"; }

subgraph "cluster_Acquisition" { label = "Data Acquisition"; style=filled; color="#E6F4EA"; "1H_NMR" [label="Acquire 1H Spectrum"]; "13C_NMR" [label="Acquire 13C Spectrum"]; "19F_NMR" [label="Acquire 19F Spectrum"]; }

subgraph "cluster_Analysis" { label = "Spectral Analysis"; style=filled; color="#FCE8E6"; "Chem_Shift" [label="Analyze Chemical Shifts\n(Substituent Effects)"]; "Coupling" [label="Analyze Coupling Patterns\n(J-coupling)"]; "Integration" [label="Integrate 1H Signals"]; "Structure" [label="Confirm Structure"]; "Chem_Shift" -> "Coupling" -> "Integration" -> "Structure"; }

"Add_TMS" -> "1H_NMR" [lhead="cluster_Acquisition"]; "1H_NMR" -> "Chem_Shift" [lhead="cluster_Analysis"]; "13C_NMR" -> "Chem_Shift"; "19F_NMR" -> "Chem_Shift"; }

Caption: A generalized workflow for the acquisition and analysis of NMR data.

Conclusion

This technical guide provides a comprehensive, albeit predictive, analysis of the ¹H, ¹³C, and ¹⁹F NMR spectra of this compound. By applying fundamental principles of NMR spectroscopy and leveraging data from analogous structures, we have established a robust set of expected spectral parameters. This information serves as a valuable resource for the identification and characterization of this compound in research and development settings, ensuring a high degree of confidence in its structural assignment.

References

- Royal Society of Chemistry. (2015). Catalyst-free radical fluorination of sulfonyl hydrazides in water - Supporting Information.

- University of Colorado Boulder. (n.d.). Aromatics - Organic Chemistry.

- Sigma-Aldrich. (n.d.). 4-Amino-3-chlorobenzene-1-sulfonyl fluoride.

- MDPI. (n.d.). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions.

- Alfa Chemistry. (n.d.). 19F NMR Chemical Shift Table.

- Chemistry LibreTexts. (2024, March 17). Spectroscopy of Aromatic Compounds.

- UCSB Department of Chemistry and Biochemistry. (n.d.). 19F Chemical Shifts and Coupling Constants.

Sources

characterization of 4-Amino-3-chlorobenzenesulfonyl fluoride

An In-Depth Technical Guide to the Synthesis and Characterization of 4-Amino-3-chlorobenzenesulfonyl Fluoride

Abstract: this compound is a key substituted aromatic sulfonyl fluoride, a class of compounds gaining significant traction in medicinal chemistry and chemical biology. Its unique structural motifs—a nucleophilic aniline, a directing chloro group, and a reactive sulfonyl fluoride—make it a valuable building block for the synthesis of complex molecules, including covalent inhibitors and chemical probes. This technical guide provides a comprehensive framework for the synthesis, purification, and rigorous characterization of this compound. We delve into the causality behind experimental choices and present self-validating protocols for spectroscopic and chromatographic analysis, designed for researchers, scientists, and drug development professionals.

Introduction: Strategic Importance in Modern Chemistry

The strategic incorporation of fluorine into drug candidates is a well-established method for modulating physicochemical and pharmacokinetic properties, such as metabolic stability, lipophilicity, and binding affinity.[1][2][3] The sulfonyl fluoride moiety (-SO₂F) has emerged as a particularly important functional group. It serves as a stable, yet "tunably" reactive, electrophilic hub for covalent chemistry, most notably in the context of Sulfur(VI) Fluoride Exchange (SuFEx) "click chemistry".

This compound combines these features, offering a scaffold with multiple reactive handles for diversification. The aniline moiety provides a site for amide coupling or diazotization, while the chloro- and sulfonyl fluoride groups dictate the electronic and steric properties of the aromatic ring. This guide serves as a practical, in-depth resource for any scientist working with or seeking to synthesize and validate this versatile chemical entity.

Physicochemical Properties and Safety Mandates

Handling sulfonyl halides requires strict adherence to safety protocols due to their corrosive nature and potential to release hydrofluoric acid upon hydrolysis.

Table 1: Physicochemical Data for this compound

| Property | Value |

| CAS Number | 1996-51-6 |

| Molecular Formula | C₆H₅ClFNO₂S |

| Molecular Weight | 209.63 g/mol |

| Appearance | Off-white to light brown solid |

| Melting Point | 64-68 °C[4] |

Core Safety Protocol:

-

Personal Protective Equipment (PPE): Always use a certified fume hood. Wear a lab coat, nitrile gloves (consider double-gloving), and chemical splash goggles with a face shield.[5]

-

Handling: The compound is moisture-sensitive. Handle under an inert atmosphere (e.g., argon or nitrogen) where possible. Avoid inhalation of dust and contact with skin and eyes.[6]

-

In case of Contact: For skin contact, immediately wash with copious amounts of water. For eye contact, flush with water for at least 15 minutes and seek immediate medical attention.[6]

-

Disposal: Dispose of waste in a dedicated, sealed container for halogenated organic compounds, following institutional guidelines.

Synthesis and Purification Workflow

The most direct route to this compound is through halogen exchange fluorination of the corresponding sulfonyl chloride, which is a more common and stable precursor.

Synthesis Workflow Diagram

Caption: Halogen exchange (Halex) synthesis workflow.

Experimental Protocol: Halogen Exchange Fluorination

This protocol is based on general procedures for converting aryl sulfonyl chlorides to fluorides.[7][8] The choice of an aprotic polar solvent is critical; it must solubilize the potassium fluoride and the starting material without reacting.

-

Preparation: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add 4-amino-3-chlorobenzenesulfonyl chloride (1.0 eq).

-

Reagents: Add spray-dried potassium fluoride (KF, 2.0-3.0 eq) and a suitable aprotic polar solvent (e.g., sulfolane or acetonitrile). The use of excess, anhydrous KF is crucial for driving the reaction to completion.

-

Reaction: Heat the mixture with vigorous stirring to 120-150 °C. The reaction progress can be monitored by Thin-Layer Chromatography (TLC) (see Section 4.4.1).

-

Work-up: After the reaction is complete (typically 4-12 hours), cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter to remove excess KF and other inorganic salts.

-

Extraction: Wash the organic filtrate sequentially with water and brine. The aqueous washes remove any remaining inorganic impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by flash column chromatography on silica gel.[9]

Comprehensive Characterization Framework

A multi-technique approach is essential for the unambiguous confirmation of structure and assessment of purity.

Characterization Workflow Diagram

Caption: Integrated workflow for purity and structural analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for structural elucidation of this molecule. Samples should be prepared in a deuterated solvent such as DMSO-d₆ or CDCl₃.

Table 2: Predicted NMR Data for this compound (in DMSO-d₆)

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment & Rationale |

| ¹H | ~7.7 | d | J(H-F) ≈ 2-4 Hz | H-6: Ortho to -SO₂F, deshielded. Shows coupling to ¹⁹F. |

| ~7.5 | dd | J(H-H) ≈ 8-9 Hz, J(H-F) ≈ 1-2 Hz | H-2: Ortho to -SO₂F, meta to -NH₂. | |

| ~6.9 | d | J(H-H) ≈ 8-9 Hz | H-5: Ortho to -NH₂, shielded. | |

| ~5.5-6.0 | br s | - | -NH₂: Broad singlet, exchangeable with D₂O. | |

| ¹³C | ~145-150 | s | - | C-4: Attached to electron-donating -NH₂. |

| ~130-135 | d | J(C-F) ≈ 15-25 Hz | C-1: Attached to -SO₂F, shows C-F coupling. | |

| ~125-130 | s | - | Aromatic CH carbons. | |

| ~115-120 | s | - | C-3: Attached to -Cl. | |

| ¹⁹F | +40 to +70 | s | - | -SO₂F: Singlet (relative to CFCl₃ at 0 ppm). The chemical shift is characteristic for aryl sulfonyl fluorides.[10][11] |

Infrared (IR) Spectroscopy

IR spectroscopy is used to confirm the presence of key functional groups.

Table 3: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Functional Group Vibration | Rationale |

| 3450-3300 | Medium-Strong | N-H asymmetric & symmetric stretching | Confirms the primary amine (-NH₂) group. Two distinct bands are expected.[12][13] |

| 1620-1580 | Medium | N-H scissoring (bending) | Further confirmation of the primary amine.[14] |

| 1400-1350 | Strong | S=O asymmetric stretching | Characteristic strong absorption for the sulfonyl group. |

| 1200-1150 | Strong | S=O symmetric stretching | The second characteristic strong band for the sulfonyl group. |

| 1335-1250 | Strong | C-N stretching (aromatic amine) | Confirms the attachment of the amine to the aromatic ring.[12] |

| 800-600 | Medium-Strong | C-Cl stretching | Indicates the presence of the chloro substituent. |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and elemental composition. High-resolution mass spectrometry (HRMS) is essential for confirming the molecular formula.

-

Expected Molecular Ion (M⁺): The key diagnostic feature is the isotopic pattern of chlorine.[15][16]

-

Fragmentation Pathway:

-

A primary fragmentation pathway is the loss of the fluorine radical (-F), followed by the loss of sulfur dioxide (-SO₂).

-

Loss of the entire sulfonyl fluoride group (-SO₂F) is also a probable fragmentation.

-

Caption: Plausible EI mass spectrometry fragmentation pathways.

Chromatographic Purity Assessment

Chromatography is essential for monitoring the reaction and quantifying the purity of the final product.

-

Purpose: Rapid, qualitative monitoring of reaction progress.

-

Stationary Phase: Silica gel 60 F₂₅₄ plates.[9]

-

Mobile Phase: A mixture of ethyl acetate and hexanes (e.g., 30:70 v/v). The polarity should be adjusted so the product R_f is ~0.3-0.4.

-

Visualization: UV fluorescence (254 nm) and/or staining with potassium permanganate solution.[9] The starting material (sulfonyl chloride) and product (sulfonyl fluoride) will have slightly different R_f values, allowing for clear visualization of the conversion.

-

Purpose: To determine the purity of the final compound with high accuracy.

-

Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particles).[17]

-

Mobile Phase: A gradient of acetonitrile (MeCN) and water, both containing 0.1% formic acid (for MS compatibility) or phosphoric acid.[17]

-

Example Gradient: Start at 30% MeCN, ramp to 95% MeCN over 15 minutes, hold for 2 minutes, and return to initial conditions.

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at 254 nm.

-

Purity Calculation: Purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram. A purity of >95% is typically required for subsequent applications.

Conclusion

The robust is paramount to its successful application in research and development. The orthogonal analytical techniques outlined in this guide—NMR, IR, MS, and HPLC—provide a self-validating system for confirming the compound's identity, structure, and purity. By understanding the principles behind each technique and the expected data, scientists can confidently synthesize and utilize this valuable chemical building block for the advancement of drug discovery and materials science.

References

- McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra. University Science Books.

-

Choi, Y. S. (1994). Studies in Fluorine Chemistry: 13C NMR Investigation of SF5/SO2F Fluorinated Systems. Portland State University. [Link]

- McLafferty, F. W. (1962). Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Analytical Chemistry, 34(1), 2-15.

-

Clark, J. (2023). The M+2 peak in mass spectra. Chemistry LibreTexts. [Link]

-

Illinois State University, Department of Chemistry. (2015). Infrared Spectroscopy. [Link]

-

The Royal Society of Chemistry. (n.d.). One-Pot Palladium-Catalyzed Synthesis of Sulfonyl Fluorides from Aryl Bromides - Supplementary Information. [Link]

- Li, Q., & Li, G. (2004). [Influence of solvents on IR spectrum of aromatic amines]. Guang Pu Xue Yu Guang Pu Fen Xi, 24(10), 1269-1271.

-

WikiEducator. (n.d.). Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). [Link]

-

University of Calgary. (n.d.). IR Spectroscopy Tutorial: Amines. [Link]

-

Chemguide. (n.d.). mass spectra - the M+2 peak. [Link]

-

Gogue, A. M., & Paquin, J. F. (2023). Synthesis of Sulfonyl Fluorides Using Direct Chloride/Fluoride Exchange in Potassium Fluoride and Water/Acetone. The Journal of Organic Chemistry, 88(7), 4437-4442. [Link]

-

Portland State University. (1994). Studies in Fluorine Chemistry: 13C NMR Investigation of SF5/SO2F Fluorinated Systems. [Link]

-

Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

- Khmel'nitskii, R. A., & Polyakova, A. A. (1970). Mass spectrometry of halogen-containing organic compounds. Russian Chemical Reviews, 39(10), 847.

-

Global Substance Registration System. (n.d.). 4-CHLOROBENZENESULFONYL FLUORIDE. [Link]

-

SpectraBase. (n.d.). Sulfuryl fluoride - Optional[19F NMR] - Chemical Shifts. [Link]

-

SIELC Technologies. (2018). 3-Amino-4-chlorobenzenesulphonyl fluoride. [Link]

-

Izawa, K., et al. (2020). Applications of fluorine-containing amino acids for drug design. European Journal of Medicinal Chemistry, 186, 111826. [Link]

- Gard, G. L. (1983). Preparation of fluorobenzenesulfonyl fluorides by exchange fluorination.

- Journal of Pharmacy and Pharmaceutical Sciences. (n.d.). Fluorine in drug discovery: Role, design and case studies.

-

CAS Common Chemistry. (n.d.). 4-Chlorobenzenesulfonyl fluoride. [Link]

- Liu, R., et al. (2022). Chlorobenzenesulfonimidoyl Fluoride (SulfoxFluor): Direct Imidation of Sulfinyl Chlorides with Chloramine-T Trihydrate. Organic Process Research & Development, 26(2), 380-386.

-

PubChem. (n.d.). 4-Chlorobenzenesulfonyl chloride. [Link]

-

LookChem. (n.d.). 4-chlorobenzenesulfonyl fluoride. [Link]

- Meanwell, N. A. (2011). Tactical Applications of Fluorine in Drug Design and Development. Journal of Medicinal Chemistry, 54(8), 2529-2591.

- ResearchGate. (2025). Fluorine in drug discovery: Role, design and case studies.

-

Shimadzu. (n.d.). Analysis of Adsorbable Organic Fluorine (AOF) by Combustion Ion Chromatography(CIC). [Link]

- Purser, S., et al. (2008). Applications of Fluorine in Medicinal Chemistry. Chemical Society Reviews, 37(2), 320-330.

- Powers, L. C., & McNeill, K. (2018). Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach. Environmental Science & Technology, 52(11), 6286-6295.

-

NIST. (n.d.). 3-Amino-4-chlorobenzenesulfonyl fluoride. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 3-AMINO-4-CHLOROBENZENESULFONYL FLUORIDE CAS#: 368-72-9 [amp.chemicalbook.com]

- 5. fishersci.com [fishersci.com]

- 6. combi-blocks.com [combi-blocks.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. US4369145A - Preparation of fluorobenzenesulfonyl fluorides by exchange fluorination - Google Patents [patents.google.com]

- 9. rsc.org [rsc.org]

- 10. "Studies in Fluorine Chemistry: 13C NMR Investigation of SF5/SO2F Fluor" by Yoon S. Choi [pdxscholar.library.pdx.edu]

- 11. pdxscholar.library.pdx.edu [pdxscholar.library.pdx.edu]

- 12. orgchemboulder.com [orgchemboulder.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. wikieducator.org [wikieducator.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. chemguide.co.uk [chemguide.co.uk]

- 17. 3-Amino-4-chlorobenzenesulphonyl fluoride | SIELC Technologies [sielc.com]

An In-depth Technical Guide to the Reactivity of 4-Amino-3-chlorobenzenesulfonyl Fluoride with Amino Acids

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the reactivity of 4-Amino-3-chlorobenzenesulfonyl fluoride, a specialized sulfonyl fluoride, with amino acid residues. Sulfonyl fluorides have emerged as a critical class of chemical probes and covalent inhibitors in drug discovery due to their unique balance of stability and reactivity.[1] This document delves into the underlying principles of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, the factors governing the chemoselectivity of this compound, and its practical applications in covalently modifying proteins. Detailed experimental protocols and mechanistic insights are provided to enable researchers to effectively utilize this reagent in their work.

Introduction: The Rise of Sulfonyl Fluorides in Covalent Drug Discovery

The paradigm of covalent drug discovery has evolved significantly, moving beyond indiscriminately reactive functionalities to highly selective "warheads" that target specific amino acid residues within a protein's binding site.[2] Among these, sulfonyl fluorides (SFs) have garnered substantial interest.[1] Their remarkable stability in aqueous environments, coupled with their "tunable" reactivity towards nucleophilic amino acid side chains, makes them privileged scaffolds for designing targeted covalent inhibitors.[1][3]

The reactivity of sulfonyl fluorides is harnessed through a process known as Sulfur(VI) Fluoride Exchange (SuFEx), a next-generation "click chemistry" reaction.[4][5][6] SuFEx reactions are characterized by their high efficiency, chemoselectivity, and biocompatibility, allowing for precise covalent modifications under physiological conditions.[4][5] This guide focuses on a specific, yet versatile, member of this class: this compound. The presence of both an electron-donating amino group and an electron-withdrawing chloro group on the aromatic ring introduces a unique electronic profile that influences its reactivity and selectivity.

Chemical Properties of this compound

Understanding the chemical properties of this compound is fundamental to predicting and controlling its reactivity.

| Property | Value | Reference |

| CAS Number | 368-72-9 | [7] |

| Molecular Formula | C6H5ClFNO2S | [7] |

| Molecular Weight | 209.63 g/mol | [7] |

| Appearance | White to off-white solid | [7] |

| Melting Point | 64-68 °C | [7] |

The electronic nature of the substituents on the benzene ring plays a crucial role in modulating the electrophilicity of the sulfur atom in the sulfonyl fluoride group. The amino group at the 4-position is an activating, electron-donating group, which increases the electron density on the ring and can potentially decrease the reactivity of the sulfonyl fluoride. Conversely, the chloro group at the 3-position is a deactivating, electron-withdrawing group, which decreases the electron density on the ring and can enhance the reactivity of the sulfonyl fluoride. The interplay of these opposing electronic effects results in a finely tuned reactivity profile for this molecule.

Reactivity with Amino Acid Side Chains: A Mechanistic Perspective

This compound can covalently modify a range of nucleophilic amino acid residues. The selectivity for a particular residue is highly dependent on the local microenvironment within the protein, including the accessibility and pKa of the nucleophilic side chain.[1][2] The primary targets for sulfonyl fluorides are tyrosine, lysine, histidine, serine, and threonine.[3][6][8]

Reaction with Tyrosine

The phenolic hydroxyl group of tyrosine is a primary target for sulfonyl fluorides, particularly in the context of SuFEx-mediated reactions.[4][9] The reaction proceeds via a nucleophilic attack of the phenolate anion on the electrophilic sulfur atom of the sulfonyl fluoride, leading to the formation of a stable sulfonate ester linkage and displacement of the fluoride ion.[4]

Caption: Reaction of this compound with tyrosine.

Reaction with Lysine

The primary amine of the lysine side chain is another key nucleophile for covalent modification by sulfonyl fluorides.[6] The unprotonated epsilon-amino group attacks the sulfonyl fluoride to form a stable sulfonamide bond. The reactivity is highly pH-dependent, as the lysine side chain needs to be in its deprotonated, nucleophilic state.

Caption: Reaction of this compound with lysine.

Reaction with Histidine

The imidazole side chain of histidine contains two nitrogen atoms that can act as nucleophiles. The reactivity is dependent on the tautomeric state and the local environment.[6] Reaction with this compound can lead to the formation of a sulfonyl-imidazole adduct.

Reaction with Serine and Threonine

The hydroxyl groups of serine and threonine can also be targeted by sulfonyl fluorides, particularly when these residues are located in highly activated environments, such as the catalytic triad of serine proteases.[1][2] The reaction mechanism is analogous to that of tyrosine, involving nucleophilic attack by the hydroxyl group to form a sulfonate ester.

Experimental Protocols

The following protocols provide a general framework for studying the reactivity of this compound with amino acids and proteins. Optimization of these protocols will be necessary for specific applications.

General Protocol for Reaction with Free Amino Acids

This protocol is designed to assess the reactivity of this compound with individual amino acids in solution.

Materials:

-

This compound

-

Amino acid of interest (e.g., N-acetyl-L-tyrosine, N-acetyl-L-lysine)

-

Aqueous buffer (e.g., phosphate-buffered saline (PBS), pH 7.4-8.0)

-

Organic co-solvent (e.g., DMSO, DMF)

-

Analytical instruments (e.g., LC-MS, NMR)

Procedure:

-

Prepare a stock solution of this compound (e.g., 100 mM in DMSO).

-

Prepare a stock solution of the N-acetylated amino acid (e.g., 10 mM in the chosen aqueous buffer).

-

In a microcentrifuge tube, combine the amino acid solution with the this compound stock solution to achieve the desired final concentrations (e.g., 1 mM amino acid, 1-10 mM sulfonyl fluoride).

-

Incubate the reaction mixture at a controlled temperature (e.g., room temperature or 37°C) with gentle agitation.

-

Monitor the reaction progress over time by taking aliquots and analyzing them by LC-MS to detect the formation of the product adduct.

-

Upon completion, the product can be purified using techniques such as reversed-phase HPLC.

-

Characterize the purified product by high-resolution mass spectrometry and NMR to confirm its structure.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Advances in sulfonyl exchange chemical biology: expanding druggable target space - Chemical Science (RSC Publishing) DOI:10.1039/D5SC02647D [pubs.rsc.org]

- 3. Sulfonyl Fluorides - Enamine [enamine.net]

- 4. Chemoselective sulfonyl fluoride exchange (SuFEx)-induced macrocyclization of tyrosine-containing peptides in aqueous media - PMC [pmc.ncbi.nlm.nih.gov]

- 5. SuFEx: Sulfonyl Fluorides that Participate in the Next Click Reaction [merckmillipore.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. 3-AMINO-4-CHLOROBENZENESULFONYL FLUORIDE CAS#: 368-72-9 [amp.chemicalbook.com]

- 8. Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry [ccspublishing.org.cn]

- 9. chemrxiv.org [chemrxiv.org]

An In-depth Technical Guide to the Mass Spectrometry of 4-Amino-3-chlorobenzenesulfonyl fluoride

This guide provides a comprehensive technical overview of the mass spectrometric analysis of 4-Amino-3-chlorobenzenesulfonyl fluoride. Designed for researchers, scientists, and drug development professionals, this document delves into the core principles of mass spectrometry as applied to this specific molecule, offering insights into ionization techniques, fragmentation pathways, and the interpretation of mass spectra. Our focus is on providing a deep understanding of the causality behind experimental choices and ensuring the scientific integrity of the presented methodologies.

Introduction: The Significance of this compound

This compound is a key pharmacological scaffold and a versatile building block in medicinal chemistry. Its derivatives have shown a wide range of biological activities, making the precise and reliable characterization of this molecule and its analogues a critical step in drug discovery and development. Mass spectrometry stands as an indispensable analytical tool for the structural elucidation and quantification of such compounds. This guide will explore the two most common ionization techniques, Electrospray Ionization (ESI) and Electron Ionization (EI), to provide a thorough understanding of the gas-phase behavior of this important molecule.

Foundational Principles of Mass Spectrometry

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. The process can be broadly divided into three stages: ionization, mass analysis, and detection. The choice of ionization method is paramount as it dictates the extent of fragmentation and the type of information that can be obtained.

-

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules.[1] It typically produces protonated molecules ([M+H]⁺) or other adducts with minimal fragmentation, making it ideal for determining the molecular weight of the analyte.[2]

-

Electron Ionization (EI) is a hard ionization technique where high-energy electrons bombard the sample molecules in the gas phase.[3] This results in the formation of a molecular ion (M⁺˙) and extensive fragmentation, providing a detailed fingerprint of the molecule's structure.[4][5]

Electrospray Ionization Mass Spectrometry (ESI-MS) of this compound

ESI-MS is the preferred method for confirming the molecular weight of this compound and for liquid chromatography-mass spectrometry (LC-MS) applications.

Experimental Protocol: ESI-MS Analysis

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent such as methanol or acetonitrile at a concentration of 1 mg/mL.

-

Dilute the stock solution to a final concentration of 1-10 µg/mL with a solvent system compatible with ESI, typically a mixture of water and methanol or acetonitrile containing a small amount of a proton source like formic acid (0.1% v/v) for positive ion mode.

Instrumentation Parameters:

-

Ionization Mode: Positive Ion Mode

-

Capillary Voltage: 3.5 - 4.5 kV

-

Nebulizing Gas (N₂): Flow rate and pressure optimized for stable spray.

-

Drying Gas (N₂): Temperature and flow rate optimized to desolvate the ions efficiently.

-

Mass Analyzer: Scanned over a mass range that includes the expected m/z of the protonated molecule (e.g., m/z 50-500).

Expected Mass Spectrum and Fragmentation in ESI-MS

In positive ion ESI-MS, this compound (molecular weight: 209.63 g/mol ) is expected to be primarily observed as its protonated form, [M+H]⁺, at an m/z of approximately 210.64.

Collision-Induced Dissociation (CID) Fragmentation:

Tandem mass spectrometry (MS/MS) experiments, where the [M+H]⁺ ion is isolated and fragmented, can provide valuable structural information. A key fragmentation pathway for aromatic sulfonamides involves the neutral loss of sulfur dioxide (SO₂), a rearrangement process that is often promoted by electron-withdrawing groups like chlorine on the aromatic ring.[6]

Proposed ESI-MS/MS Fragmentation Pathway:

Caption: Predicted ESI-MS/MS fragmentation of protonated this compound.

Electron Ionization Mass Spectrometry (EI-MS) of this compound

EI-MS provides a detailed fragmentation pattern that serves as a molecular fingerprint, invaluable for structural confirmation and library matching. Due to the high energy involved, the molecular ion may be of low abundance or absent.[7]

Experimental Protocol: EI-MS Analysis

Sample Introduction:

-

For pure, thermally stable compounds like this compound, a direct insertion probe can be used.

-

Alternatively, for mixture analysis or to couple with separation, Gas Chromatography-Mass Spectrometry (GC-MS) is the method of choice, provided the compound is sufficiently volatile and thermally stable.[4]

Instrumentation Parameters:

-

Ionization Energy: 70 eV (standard for library comparison)[5]

-

Source Temperature: 200-250 °C

-

Mass Analyzer: Scanned over a relevant mass range (e.g., m/z 35-300).

Expected Mass Spectrum and Fragmentation in EI-MS

The EI mass spectrum of this compound is anticipated to be complex, with numerous fragment ions. The initial ionization event will form the molecular ion (M⁺˙) at m/z 209.63.

Key Fragmentation Pathways:

The fragmentation will be driven by the stability of the resulting ions and neutral losses. Common fragmentation patterns for aromatic sulfonyl compounds and halogenated aromatics will be observed.

-

Loss of Fluorine: A primary fragmentation will likely be the loss of a fluorine radical to form a stable sulfonyl cation.

-

Loss of SO₂F: Cleavage of the C-S bond can lead to the loss of the sulfonyl fluoride radical.

-

Loss of SO₂: Similar to ESI, the loss of a neutral sulfur dioxide molecule is a probable event.[6]

-

Cleavage of the Aromatic Ring: Further fragmentation can lead to the characteristic ions of the substituted benzene ring.

Proposed EI-MS Fragmentation Pathway:

Caption: Predicted major fragmentation pathways in EI-MS for this compound.

Summary of Key Mass Spectrometric Data

| Ionization | m/z (Expected) | Proposed Identity | Notes |

| ESI | 210.64 | [M+H]⁺ | Protonated molecule, typically the base peak. |

| 192.63 | [M+H - H₂O]⁺ | Loss of water from the amino and sulfonyl groups. | |

| 146.64 | [M+H - SO₂]⁺ | Characteristic neutral loss for aromatic sulfonamides.[6] | |

| EI | 209.63 | M⁺˙ | Molecular ion, may have low abundance. |

| 190.63 | [M - F]⁺ | Loss of fluorine radical. | |

| 145.63 | [M - SO₂]⁺˙ | Loss of sulfur dioxide. | |

| 126.5 | [M - SO₂F]⁺ | Cleavage of the C-S bond. | |

| 125.0 | [C₆H₄ClN]⁺˙ | Fragment corresponding to the chloroaniline radical cation. |

Conclusion

The mass spectrometric analysis of this compound provides a wealth of structural information. ESI-MS is the method of choice for molecular weight determination and LC-MS studies, yielding the protonated molecule as the primary ion. EI-MS, on the other hand, produces a complex fragmentation pattern that serves as a structural fingerprint, useful for confirmation and identification. Understanding the predictable fragmentation pathways under both ionization conditions is crucial for the accurate interpretation of mass spectra and the confident characterization of this important pharmaceutical building block.

References

-

PubChem. (n.d.). 4-Amino-3-chlorobenzenesulfonamide. National Center for Biotechnology Information. Retrieved from [Link][8]

-

Kind, T., & Fiehn, O. (2010). A tutorial in small molecule identification via electrospray ionization-mass spectrometry: The practical art of structural elucidation. Mass Spectrometry Reviews, 29(5), 806-829.[2]

-

Kokotou, M. G. (2020). Study of the Fragmentation Pathways of Sulfonamides by High-resolution Mass Spectrometry: Application to their Detection in Plasma by Direct Infusion. Current Pharmaceutical Analysis, 16(5), 513-519.[9]

-

NIST. (n.d.). 3-Amino-4-chlorobenzenesulfonyl fluoride. NIST Chemistry WebBook. Retrieved from [Link][10]

-

Sparkman, O. D., & Watson, J. T. (2017). Electron Ionization for GC–MS. LCGC International.[5]

-

Wikipedia. (n.d.). Electron ionization. Retrieved from [Link][3]

-

Wikipedia. (n.d.). Electrospray ionization. Retrieved from [Link][1]

-

Xia, Y., & Li, L. (2004). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of the American Society for Mass Spectrometry, 15(10), 1468-1478.[6]

-

Yan, Z., & Cole, R. B. (2014). Characterization of Sulfonamides by Flow Injection and Liquid Chromatography–Electrospray Ionization-Mass Spectrometry after Online Photochemical Reaction. Journal of AOAC INTERNATIONAL, 97(1), 113-120.[11]

Sources

- 1. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 2. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Electron ionization - Wikipedia [en.wikipedia.org]

- 4. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]

- 5. chromatographyonline.com [chromatographyonline.com]

- 6. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]

- 8. 4-Amino-3-chlorobenzenesulfonamide | C6H7ClN2O2S | CID 1502014 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. benthamdirect.com [benthamdirect.com]

- 10. 3-Amino-4-chlorobenzenesulfonyl fluoride [webbook.nist.gov]

- 11. academic.oup.com [academic.oup.com]

fundamental reactivity of aryl sulfonyl fluorides

An In-Depth Technical Guide to the Fundamental Reactivity of Aryl Sulfonyl Fluorides for Researchers, Scientists, and Drug Development Professionals

Authored by Gemini, Senior Application Scientist

Abstract

Aryl sulfonyl fluorides (ArSO₂F) have emerged from relative obscurity to become a privileged class of electrophiles in chemical biology and drug discovery.[1][2] This guide provides a comprehensive technical overview of their fundamental reactivity, exploring the nuanced balance between stability and reactivity that makes them exceptional tools for forging covalent bonds with biological macromolecules. We will delve into the core principles of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, dissect the factors governing their interactions with nucleophilic amino acid residues, and present field-proven insights into their application as covalent probes and inhibitors. This document is intended for researchers and professionals seeking to harness the unique chemical properties of aryl sulfonyl fluorides in their work.

Introduction: The Rise of a Privileged Warhead

The quest for highly selective and stable covalent modifiers in drug discovery has led to a renaissance of interest in electrophilic warheads that can react with amino acid residues beyond cysteine.[3] Aryl sulfonyl fluorides have risen to prominence in this context due to their unique combination of properties. Unlike their more reactive sulfonyl chloride counterparts, which are prone to rapid hydrolysis and reduction, aryl sulfonyl fluorides exhibit remarkable stability in aqueous environments, a critical feature for biological applications.[4] However, this stability is exquisitely balanced with a "tunable" reactivity that can be unleashed in the specific microenvironment of a protein binding pocket.[5] This "Goldilocks" reactivity profile allows them to act as context-dependent covalent modifiers for a range of nucleophilic amino acid residues including serine, threonine, lysine, tyrosine, and histidine.[1][2]

This guide will provide a detailed exploration of the fundamental principles that govern the reactivity of aryl sulfonyl fluorides, offering a roadmap for their rational application in the design of next-generation covalent therapeutics and chemical probes.

Synthetic Strategies for Accessing Aryl Sulfonyl Fluorides

A diverse array of synthetic methodologies has been developed to access aryl sulfonyl fluorides, starting from readily available precursors. The choice of synthetic route often depends on the desired substitution pattern and the scale of the synthesis.

From Arylsulfonyl Chlorides

The most traditional and widely used method for synthesizing aryl sulfonyl fluorides is the halogen exchange reaction of the corresponding arylsulfonyl chlorides.[6] This is typically achieved using a fluoride salt, such as potassium fluoride, often in the presence of a phase-transfer catalyst like 18-crown-6 to enhance the nucleophilicity of the fluoride ion.[6]

Experimental Protocol: Synthesis of an Aryl Sulfonyl Fluoride from an Arylsulfonyl Chloride

-

To a solution of the arylsulfonyl chloride (1.0 equiv) in a suitable aprotic solvent (e.g., acetonitrile) is added potassium fluoride (1.5-2.0 equiv).

-

A catalytic amount of 18-crown-6 (0.05-0.1 equiv) is added to the mixture.

-

The reaction is stirred at room temperature or with gentle heating until the starting material is consumed, as monitored by TLC or LC-MS.

-

Upon completion, the reaction mixture is filtered to remove inorganic salts.

-

The filtrate is concentrated under reduced pressure.

-